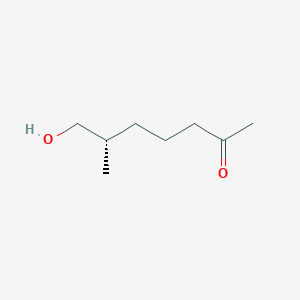
(6S)-7-Hydroxy-6-methylheptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6S)-7-Hydroxy-6-methylheptan-2-one, also known as sulcatone, is a volatile organic compound that is found in the urine of several animal species, including humans. It is known for its musky odor and is often used in perfumes and fragrances. While sulcatone has been extensively studied for its olfactory properties, its potential applications in scientific research have only recently been explored.
Wissenschaftliche Forschungsanwendungen
Sulcatone has been shown to have several potential applications in scientific research. It has been found to be a useful biomarker for several diseases, including Parkinson's disease and Alzheimer's disease. Sulcatone levels have been found to be significantly higher in the urine of patients with Parkinson's disease compared to healthy controls. This suggests that (6S)-7-Hydroxy-6-methylheptan-2-one may be a useful diagnostic tool for the disease. Additionally, (6S)-7-Hydroxy-6-methylheptan-2-one has been found to have antimicrobial properties and may be useful in the development of new antibiotics.
Wirkmechanismus
The mechanism of action of (6S)-7-Hydroxy-6-methylheptan-2-one is not well understood. However, it has been suggested that (6S)-7-Hydroxy-6-methylheptan-2-one may act as a signaling molecule in the brain, similar to other volatile organic compounds. It may also interact with certain enzymes and receptors in the body, leading to its observed effects.
Biochemische Und Physiologische Effekte
Sulcatone has been found to have several biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species in cells, which can lead to oxidative stress. Sulcatone has also been found to affect the expression of certain genes in cells, suggesting that it may have a role in regulating gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
Sulcatone has several advantages for use in lab experiments. It is a volatile compound, which makes it easy to measure using gas chromatography. Additionally, its musky odor makes it easy to detect. However, (6S)-7-Hydroxy-6-methylheptan-2-one has a relatively short half-life, which can make it difficult to study in vivo. Additionally, its low yield using traditional synthesis methods can make it expensive to use in large quantities.
Zukünftige Richtungen
There are several future directions for research on (6S)-7-Hydroxy-6-methylheptan-2-one. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of (6S)-7-Hydroxy-6-methylheptan-2-one and its potential applications in disease diagnosis and treatment. Finally, more research is needed to explore the potential antimicrobial properties of (6S)-7-Hydroxy-6-methylheptan-2-one and its potential use in the development of new antibiotics.
Conclusion:
(6S)-7-Hydroxy-6-methylheptan-2-one, or (6S)-7-Hydroxy-6-methylheptan-2-one, is a volatile organic compound that has several potential applications in scientific research. While its olfactory properties have been extensively studied, its potential as a biomarker for disease and its antimicrobial properties are only beginning to be explored. Further research is needed to fully understand the mechanism of action of (6S)-7-Hydroxy-6-methylheptan-2-one and its potential applications in disease diagnosis and treatment.
Synthesemethoden
Sulcatone can be synthesized using a variety of methods, including the oxidation of 6-methylhept-5-en-2-one using potassium permanganate or chromic acid. Another method involves the oxidation of 6-methylhept-5-en-2-ol using potassium dichromate. The yield of (6S)-7-Hydroxy-6-methylheptan-2-one using these methods is typically low, and alternative methods, such as the use of enzymes, are being explored.
Eigenschaften
CAS-Nummer |
130486-85-0 |
|---|---|
Produktname |
(6S)-7-Hydroxy-6-methylheptan-2-one |
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
(6S)-7-hydroxy-6-methylheptan-2-one |
InChI |
InChI=1S/C8H16O2/c1-7(6-9)4-3-5-8(2)10/h7,9H,3-6H2,1-2H3/t7-/m0/s1 |
InChI-Schlüssel |
GWRSINQMTFUHBY-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](CCCC(=O)C)CO |
SMILES |
CC(CCCC(=O)C)CO |
Kanonische SMILES |
CC(CCCC(=O)C)CO |
Synonyme |
2-Heptanone, 7-hydroxy-6-methyl-, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



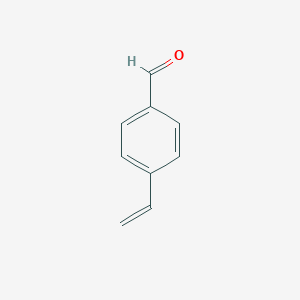
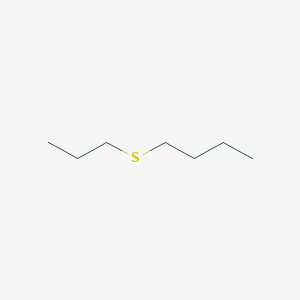
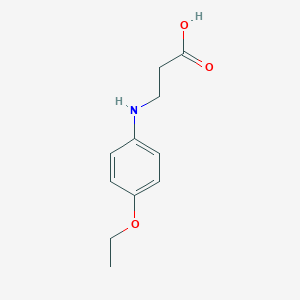
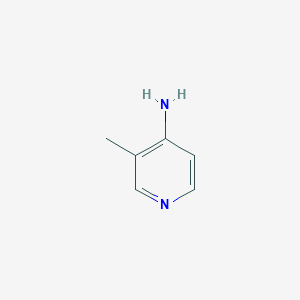
![[Diisocyanato(phenyl)methyl]benzene](/img/structure/B157718.png)
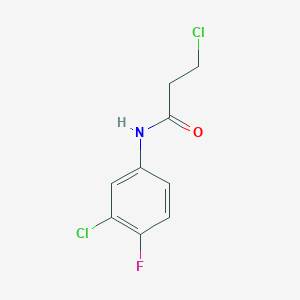
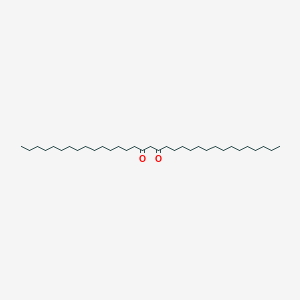
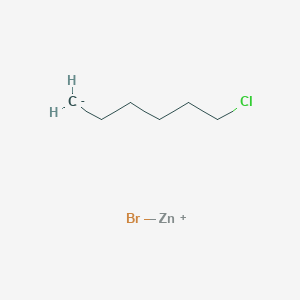
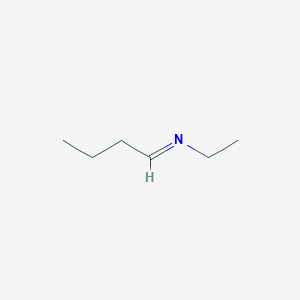
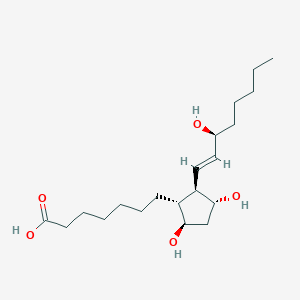
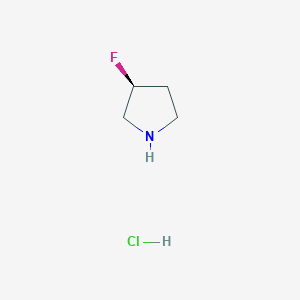
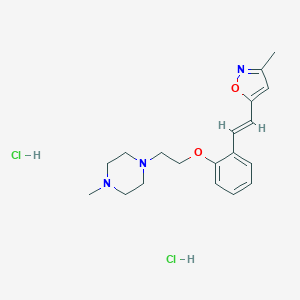
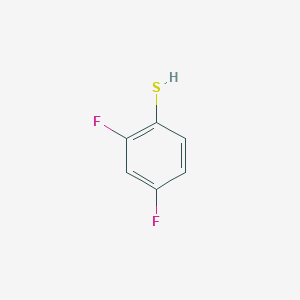
![1,3,5[10]-ESTRATRIENE-3,16alpha,17beta-TRIOL 16-GLUCURONIDE SODIUM SALT](/img/structure/B157742.png)